REACTION_CXSMILES
|
[CH:1]1[C:11]2[C:10](=[O:12])[C:9]3[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=3[C:7](=[O:17])[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Cl:18]Cl>C(O)(=O)C>[Cl:18][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7](=[O:17])[C:8]3[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=3[C:10](=[O:12])[C:11]=2[CH:1]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2NC(C3=C(C(C21)=O)C=CC=C3)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
38 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is bubbled into the reaction mixture until saturated
|
Type
|
FILTRATION
|
Details
|
a precipitate forms and is filtered
|
Type
|
WASH
|
Details
|
washed with hexane and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(NC(C3=C(C2=O)C=CC=C3)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |